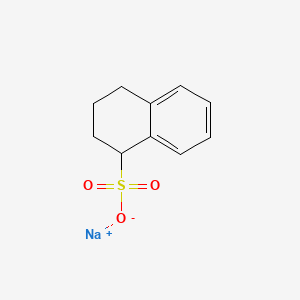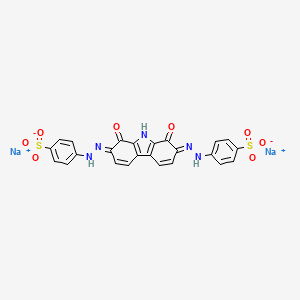
Sodium tetrahydronaphthalenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium tetrahydronaphthalenesulphonate: is an organic compound with the molecular formula C10H11NaO3S . It is a sodium salt derived from tetrahydronaphthalenesulfonic acid. This compound is known for its solubility in water and its applications in various chemical processes and industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium tetrahydronaphthalenesulphonate typically involves the sulfonation of tetrahydronaphthalene followed by neutralization with sodium hydroxide. The general steps are as follows:
Sulfonation: Tetrahydronaphthalene is reacted with sulfuric acid to introduce the sulfonic acid group.
Neutralization: The resulting tetrahydronaphthalenesulfonic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Sulfonation in a Reactor: Tetrahydronaphthalene is sulfonated in a reactor using concentrated sulfuric acid.
Neutralization in a Mixing Tank: The sulfonated product is then neutralized with sodium hydroxide in a mixing tank.
Filtration and Drying: The final product is filtered to remove impurities and dried to obtain the this compound powder.
Análisis De Reacciones Químicas
Types of Reactions: Sodium tetrahydronaphthalenesulphonate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form tetrahydronaphthalene.
Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Tetrahydronaphthalene.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Sodium tetrahydronaphthalenesulphonate is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and other functionalized naphthalenes .
Biology and Medicine: In biological research, it is used as a surfactant and dispersing agent. Its ability to modify the surface properties of biological molecules makes it useful in various biochemical assays .
Industry:
Textile Industry: Used as a dye dispersant to ensure uniform color distribution.
Agriculture: Acts as a dispersing agent for pesticides and fertilizers, enhancing their effectiveness.
Mecanismo De Acción
The mechanism of action of sodium tetrahydronaphthalenesulphonate involves its ability to interact with various molecular targets through its sulfonate group. This interaction can modify the surface properties of molecules, facilitating their dispersion and solubilization in aqueous solutions . The sulfonate group can also participate in ionic interactions, enhancing the compound’s effectiveness as a dispersing agent .
Comparación Con Compuestos Similares
Sodium naphthalene sulfonate: Another sodium salt of naphthalene sulfonic acid, used similarly as a dispersing agent.
Sodium 2-naphthalenesulfonate: Used in similar applications but differs in the position of the sulfonate group on the naphthalene ring.
Uniqueness: Sodium tetrahydronaphthalenesulphonate is unique due to the tetrahydro modification of the naphthalene ring, which can influence its reactivity and solubility compared to other naphthalene sulfonates .
Propiedades
Número CAS |
52214-65-0 |
|---|---|
Fórmula molecular |
C10H11NaO3S |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
sodium;1,2,3,4-tetrahydronaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H12O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7H2,(H,11,12,13);/q;+1/p-1 |
Clave InChI |
IYNDBHDAIOZDQC-UHFFFAOYSA-M |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate](/img/structure/B12706316.png)

![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)




